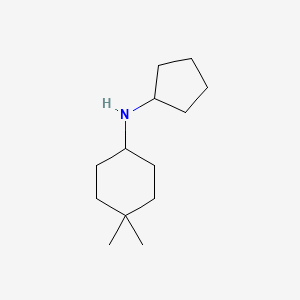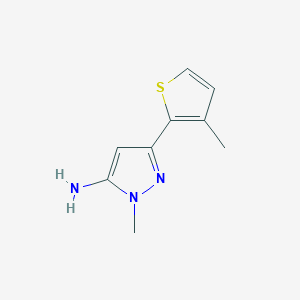
1-methyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that contains both pyrazole and thiophene rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylthiophene-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then subjected to cyclization with methyl isocyanate to yield the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the pyrazole ring or the thiophene ring, leading to different products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole or thiophene rings.
Aplicaciones Científicas De Investigación
1-methyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: The unique electronic properties of the thiophene and pyrazole rings make this compound useful in the development of organic semiconductors and conductive polymers.
Mecanismo De Acción
The mechanism of action of 1-methyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of nitrogen and sulfur atoms allows for hydrogen bonding and other interactions with biological molecules, which can modulate their activity and lead to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-3-(3-methylthiophen-2-yl)-1H-pyrazole: This compound lacks the amine group at the 5-position of the pyrazole ring.
3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine: This compound lacks the methyl group at the 1-position of the pyrazole ring.
1-methyl-3-(2-thienyl)-1H-pyrazol-5-amine: This compound has a thiophene ring at a different position.
Uniqueness
1-methyl-3-(3-methylthiophen-2-yl)-1H-pyrazol-5-amine is unique due to the specific substitution pattern on the pyrazole and thiophene rings. This unique structure can lead to distinct chemical reactivity and biological activity compared to similar compounds. The combination of the methyl and amine groups with the thiophene ring enhances its potential for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H11N3S |
|---|---|
Peso molecular |
193.27 g/mol |
Nombre IUPAC |
2-methyl-5-(3-methylthiophen-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C9H11N3S/c1-6-3-4-13-9(6)7-5-8(10)12(2)11-7/h3-5H,10H2,1-2H3 |
Clave InChI |
VDYSROIFSKIREX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=C1)C2=NN(C(=C2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3-Methylphenyl)methyl][3-(methylsulfanyl)propyl]amine](/img/structure/B13307368.png)
![5-Ethoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B13307376.png)
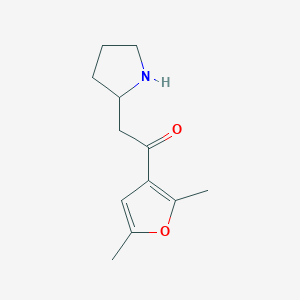

![Butyl[(2,6-dimethylphenyl)methyl]amine](/img/structure/B13307397.png)
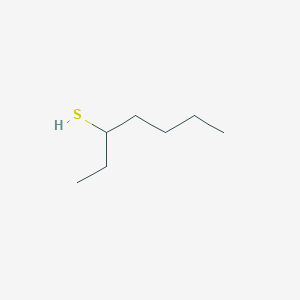

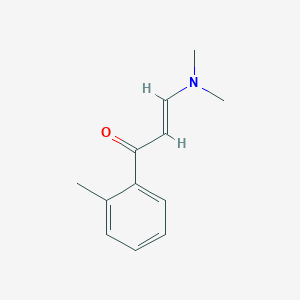

![(1-Methoxybutan-2-yl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13307431.png)
![1-Fluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-2-ol](/img/structure/B13307433.png)
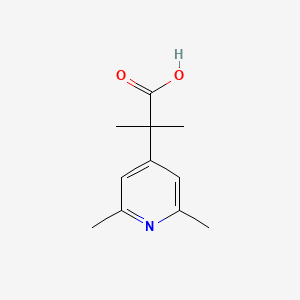
![2-[(1-Phenylethyl)amino]propane-1,3-diol](/img/structure/B13307441.png)
